(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate
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Overview
Description
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate is a complex organic compound that features a combination of cyano, ester, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-(morpholinosulfonyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins or enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds such as morpholine, morpholino nucleosides, and phosphorodiamidate morpholino oligomers share structural similarities with (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate.
Hydrazone derivatives: Compounds like benzaldehyde hydrazone and acetone hydrazone have similar hydrazone functional groups.
Uniqueness
This compound is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-2-24-15(20)14(11-16)18-17-12-4-3-5-13(10-12)25(21,22)19-6-8-23-9-7-19/h3-5,10,17H,2,6-9H2,1H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRXQOUNUHNTJ-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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